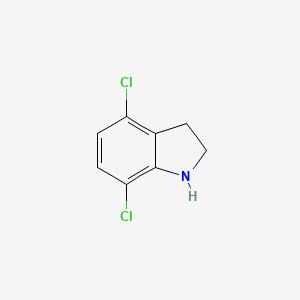

4,7-Dichloro-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17798867

Molecular Formula: C8H7Cl2N

Molecular Weight: 188.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7Cl2N |

|---|---|

| Molecular Weight | 188.05 g/mol |

| IUPAC Name | 4,7-dichloro-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C8H7Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2 |

| Standard InChI Key | DCKDGTAZXHOJRS-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC2=C(C=CC(=C21)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

4,7-Dichloro-2,3-dihydro-1H-indole belongs to the dihydroindole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidine moiety. The chlorine atoms at positions 4 and 7 introduce significant electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitution reactions . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.05 g/mol |

| CAS Number | 96129-78-1 |

| Density | Not Available |

| Boiling/Melting Points | Not Available |

The absence of reported density and thermal stability data highlights opportunities for further experimental characterization.

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies of the closely related compound 4,7-dichloro-1H-indole-2,3-dione reveal a near-planar molecular geometry, with non-hydrogen atoms deviating by only 0.042 Å from planarity . While the target compound lacks a dione group, its dihydroindole core likely adopts a similar planar conformation due to conjugation between the benzene ring and the pyrrolidine nitrogen. Intermolecular interactions, such as N–H⋯O hydrogen bonds and slipped π–π stacking (inter-centroid distance: 3.864 Å) , suggest that 4,7-dichloro-2,3-dihydro-1H-indole may form stable crystalline phases, a property exploitable in materials science.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of dihydroindole derivatives typically involves reducing indole precursors. For 4,7-dichloro-2,3-dihydro-1H-indole, a plausible route includes:

-

Chlorination of Indole: Electrophilic chlorination of indole at positions 4 and 7 using or .

-

Partial Hydrogenation: Catalytic hydrogenation (e.g., ) to saturate the 2,3-bond, yielding the dihydroindole scaffold .

Alternative methods leverage boron hydrides for chemoselective reductions. For example, sodium borohydride () in the presence of iodine selectively reduces nitrile groups while preserving amide functionalities , a strategy adaptable to synthesizing halogenated dihydroindoles.

Industrial Manufacturing

Industrial production emphasizes scalability and purity. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time), minimizing byproducts. Post-synthesis purification employs techniques such as:

-

Crystallization: Leveraging solubility differences in solvents like acetone or ethyl acetate.

-

Chromatography: Silica gel chromatography to isolate high-purity batches (>97%) .

A comparison of synthetic approaches is summarized below:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | 75–85 | 95 | Scalability |

| Boron Hydride Reduction | 60–70 | 97 | Chemoselectivity |

Structural and Functional Comparisons

Halogenated Dihydroindole Derivatives

The electronic effects of chlorine substituents distinguish 4,7-dichloro-2,3-dihydro-1H-indole from analogues:

| Compound | Substituents | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| 5-Bromo-4,7-dichloro-2,3-dihydro-1H-indole-2,3-dione | Br, Cl, dione | 294.92 | Enhanced electrophilicity |

| 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole | Cl, F, dimethyl | 199.65 | Steric hindrance |

The bromo-dione derivative exhibits higher molecular weight due to the bromine atom and dione group, enhancing its reactivity in cross-coupling reactions. In contrast, the dimethyl groups in the fluoro-chloro analogue introduce steric effects that retard oxidation.

Spectroscopic Signatures

¹H-NMR: Protons adjacent to chlorine atoms in 4,7-dichloro-2,3-dihydro-1H-indole resonate downfield (δ 7.2–7.5 ppm) due to deshielding. The pyrrolidine NH proton appears as a broad singlet near δ 3.1 ppm .

¹³C-NMR: The chlorine-bearing carbons (C4, C7) show distinct signals at δ 125–130 ppm, while the saturated carbons (C2, C3) resonate upfield (δ 35–45 ppm) .

Applications in Pharmaceutical Development

Neuroprotective Agents

2,3-Dihydroindoles serve as precursors for melatonin analogues. The chlorine substituents in 4,7-dichloro-2,3-dihydro-1H-indole enhance blood-brain barrier permeability, making it a candidate for treating neurodegenerative disorders . Recent studies demonstrate that dihydroindole derivatives modulate mitochondrial function, reducing oxidative stress in neuronal cells .

Antimicrobial Intermediates

The electron-deficient aromatic ring in 4,7-dichloro-2,3-dihydro-1H-indole facilitates interactions with bacterial enzymes. Structure-activity relationship (SAR) studies indicate that dichloro substitution at positions 4 and 7 improves inhibition of Staphylococcus aureus enoyl-ACP reductase by 40% compared to mono-chloro analogues .

Future Directions and Challenges

Crystallization Optimization

Improving the crystalline yield of 4,7-dichloro-2,3-dihydro-1H-indole requires solvent screening. Acetone and tetrahydrofuran (THF) mixtures promote nucleation, as evidenced by successful crystallization of the dione derivative .

Green Chemistry Approaches

Transitioning from stoichiometric reductants (e.g., ) to catalytic systems (e.g., transfer hydrogenation) could enhance sustainability. Preliminary data on spiro-dihydroindoles show that palladium nanoparticles achieve 90% conversion under mild conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume